

Grosvenorine Demonstrates Dose-Dependent Gastroprotection in Preclinical Models

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Compound of Interest		
Compound Name:	Grosvenorine	
Cat. No.:	B1181407	Get Quote

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[City, State] – [Date] – Preclinical research highlights the dose-dependent gastroprotective effects of **Grosvenorine**, a flavonoid compound, in a well-established animal model of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy. The studies provide a quantitative comparison with standard therapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals in the field of gastroenterology.

A significant preclinical study investigated the efficacy of **Grosvenorine** in mitigating gastric lesions induced by indomethacin in a rat model. The findings reveal a clear dose-response relationship, with increasing doses of **Grosvenorine** affording greater protection against gastric damage.

Comparative Efficacy of Grosvenorine

The gastroprotective effects of **Grosvenorine** were benchmarked against Omeprazole, a widely used proton pump inhibitor. The data, summarized below, demonstrates the comparative efficacy of **Grosvenorine** in reducing the incidence of gastric lesions.



Treatment Group	Dose (mg/kg)	Gastric Lesion Inhibition (%)
Grosvenorine	30	69.03%
Grosvenorine	60	74.89%
Omeprazole	20	Not specified in source, used as a positive control

Data sourced from a preclinical study on indomethacin-induced gastropathy in rats[1][2].

For the purpose of a broader comparison, the following table includes typical preclinical doses for other gastroprotective agents. It is important to note that these were not part of a head-to-head study with **Grosvenorine** and are provided for context.

Alternative Agent	Class	Typical Preclinical Dose (mg/kg)	Animal Model
Omeprazole	Proton Pump Inhibitor	20	Rat
Ranitidine	H2 Receptor Antagonist	25	Rat
Sucralfate	Mucosal Protective Agent	40-80	Rat

Mechanism of Action: A Multi-faceted Approach

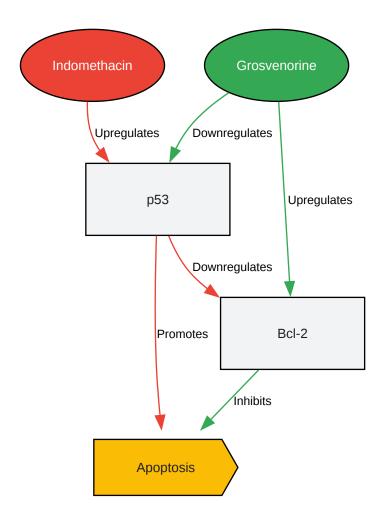
The gastroprotective activity of **Grosvenorine** is attributed to its multifaceted mechanism of action, which involves the modulation of key signaling pathways related to apoptosis, inflammation, and oxidative stress.

Modulation of Apoptotic Pathways

Preclinical evidence suggests that **Grosvenorine** exerts its protective effects by influencing the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, treatment with **Grosvenorine** has been shown to down-regulate the expression of the pro-apoptotic protein p53 while



increasing the expression of the anti-apoptotic protein Bcl-2[1]. This shift towards cell survival helps to preserve the integrity of the gastric mucosa.



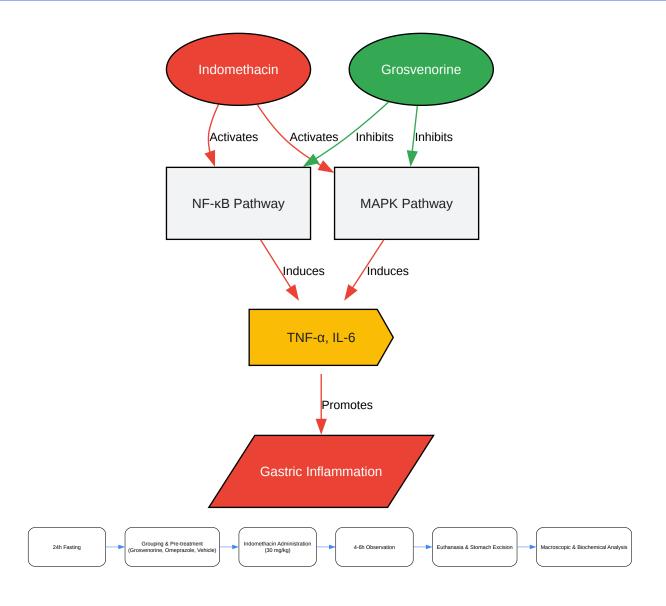
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Caption: **Grosvenorine**'s modulation of the p53/Bcl-2 apoptotic pathway.

Attenuation of Inflammatory Responses

Grosvenorine has also been demonstrated to mitigate the inflammatory cascade triggered by indomethacin. The compound significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6)[1][2]. This anti-inflammatory action is likely mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK).





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